N-{[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide
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Description
“N-[(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide” is a chemical compound that contains an oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms . The compound also contains an ethylsulfanyl group and a benzamide group .
Synthesis Analysis
The synthesis of oxadiazoles, including “N-[(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide”, typically involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . Various methods have been reported for the synthesis of 1,3,4-oxadiazoles, including direct annulation of hydrazides with methyl ketones .Molecular Structure Analysis
The molecular structure of “N-[(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide” is characterized by the presence of an oxadiazole ring, an ethylsulfanyl group, and a benzamide group . The InChI code for this compound is 1S/C5H9N3OS.ClH/c1-2-10-5-8-7-4(3-6)9-5;/h2-3,6H2,1H3;1H .Scientific Research Applications
Crystal Structure and Biological Activities
Research has highlighted the synthesis and characterization of 1,3,4-oxadiazole derivatives, emphasizing their crystal structure and potential biological activities. These compounds, including those similar to the specified N-[(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide, have been investigated for their antioxidant and antibacterial properties. For instance, compounds exhibiting significant antibacterial activity against Staphylococcus aureus and potent antioxidant activity have been synthesized, showcasing the application of 1,3,4-oxadiazole derivatives in developing new antimicrobial and antioxidant agents (Subbulakshmi N. Karanth et al., 2019).
Anticancer Evaluation
Another significant application of N-[(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide derivatives is in anticancer research. Derivatives of 1,3,4-oxadiazole have been designed, synthesized, and evaluated for their anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. Some derivatives have shown higher anticancer activities than reference drugs, highlighting their potential in cancer therapy (B. Ravinaik et al., 2021).
Cardiac Electrophysiological Activity
The cardiac electrophysiological activities of N-substituted benzamide derivatives, including those structurally related to N-[(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide, have been studied. These compounds have shown potential as selective class III antiarrhythmic agents, indicating their application in the development of new treatments for arrhythmias (T. K. Morgan et al., 1990).
Corrosion Inhibition
Furthermore, 1,3,4-oxadiazole derivatives have been assessed for their corrosion inhibition properties, specifically for protecting mild steel in sulphuric acid environments. These studies have provided insights into the physicochemical and theoretical aspects of corrosion inhibition, offering applications in materials science and engineering (P. Ammal et al., 2018).
Properties
IUPAC Name |
N-[(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-2-18-12-15-14-10(17-12)8-13-11(16)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQMBQDQYQAQRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(O1)CNC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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